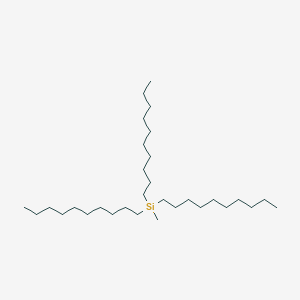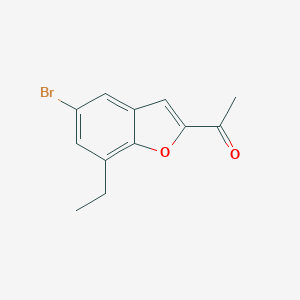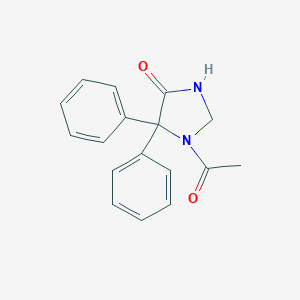
1-Acetyl-5,5-diphenylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5,5-diphenylimidazolidin-4-one, also known as ADPI, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and materials science. ADPI is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 230°C. In
Aplicaciones Científicas De Investigación
1-Acetyl-5,5-diphenylimidazolidin-4-one has been extensively studied for its potential applications in various fields of science. In chemistry, 1-Acetyl-5,5-diphenylimidazolidin-4-one has been used as a ligand in coordination chemistry and as a starting material for the synthesis of other heterocyclic compounds. In biology, 1-Acetyl-5,5-diphenylimidazolidin-4-one has been investigated for its potential as an antitumor agent and as an inhibitor of protein-protein interactions. In materials science, 1-Acetyl-5,5-diphenylimidazolidin-4-one has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and porous organic polymers.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-5,5-diphenylimidazolidin-4-one is not well understood, but it is believed to involve the inhibition of protein-protein interactions. 1-Acetyl-5,5-diphenylimidazolidin-4-one has been shown to bind to the surface of proteins and disrupt their function, leading to a variety of biological effects.
Biochemical and Physiological Effects
1-Acetyl-5,5-diphenylimidazolidin-4-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-Acetyl-5,5-diphenylimidazolidin-4-one can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-Acetyl-5,5-diphenylimidazolidin-4-one has also been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Acetyl-5,5-diphenylimidazolidin-4-one in lab experiments is its versatility. 1-Acetyl-5,5-diphenylimidazolidin-4-one can be easily synthesized and modified to suit a variety of experimental needs. However, one limitation of using 1-Acetyl-5,5-diphenylimidazolidin-4-one is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are many potential future directions for research involving 1-Acetyl-5,5-diphenylimidazolidin-4-one. One area of interest is the development of 1-Acetyl-5,5-diphenylimidazolidin-4-one-based materials for use in sensors and other applications. Another area of interest is the investigation of 1-Acetyl-5,5-diphenylimidazolidin-4-one's potential as an antitumor agent and its mechanism of action in cancer cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Acetyl-5,5-diphenylimidazolidin-4-one and its potential as a therapeutic agent.
Métodos De Síntesis
The most common method for synthesizing 1-Acetyl-5,5-diphenylimidazolidin-4-one is through the reaction of 1,3-diphenylurea with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces 1-Acetyl-5,5-diphenylimidazolidin-4-one as a byproduct, which can be purified through recrystallization. Other methods for synthesizing 1-Acetyl-5,5-diphenylimidazolidin-4-one include the reaction of 1,3-diphenylurea with acetyl chloride and the reaction of 1,3-diphenylurea with acetic acid in the presence of a dehydrating agent.
Propiedades
Número CAS |
16459-56-6 |
|---|---|
Nombre del producto |
1-Acetyl-5,5-diphenylimidazolidin-4-one |
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
1-acetyl-5,5-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-13(20)19-12-18-16(21)17(19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,21) |
Clave InChI |
ULJLOHOFHHKTIT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CNC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)N1CNC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1-Acetyl-5,5-diphenyl-4-imidazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




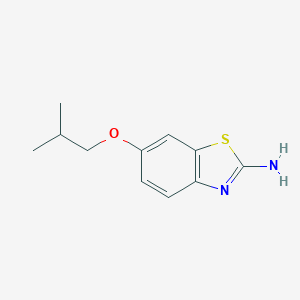
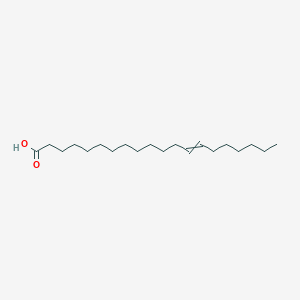

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)


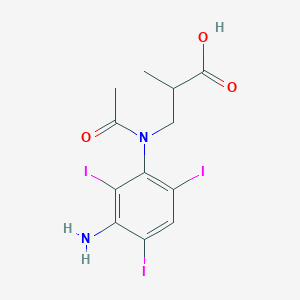


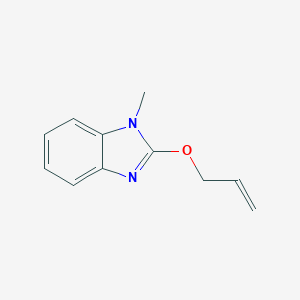
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
